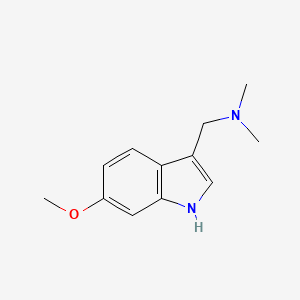

6-Methoxygramine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXIQKFKOYJROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402132 | |

| Record name | 6-Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62467-65-6 | |

| Record name | 6-Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxygramine: Chemical Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of 6-methoxygramine, an indole alkaloid of significant interest to the scientific community. As a derivative of the naturally occurring compound gramine, this compound serves as a valuable molecular tool and a scaffold for drug discovery.[1][2] We will delve into its core chemical properties, elucidate its structure through spectroscopic analysis, detail its synthetic pathway, and touch upon its biological significance. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this versatile compound.

Core Chemical and Physical Properties

This compound, systematically named 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, is characterized by its indole core structure, a foundational motif in numerous biologically active compounds.[3] The presence of a methoxy group at the 6-position and a dimethylaminomethyl substituent at the 3-position defines its unique chemical identity and influences its physicochemical properties.[3] The methoxy group, in particular, is a common feature in many approved drugs, where it can favorably modulate ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[4]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | [3] |

| Synonyms | 3-(Dimethylaminomethyl)-6-methoxyindole, 6-(Methoxyindol-3-ylmethyl)dimethylamine | [3][5] |

| CAS Number | 62467-65-6 | [3][6] |

| Molecular Formula | C₁₂H₁₆N₂O | [3][6] |

| Molecular Weight | 204.27 g/mol | [3] |

| Melting Point | 92-96 °C | [6] |

| Boiling Point | 334.7 °C at 760 mmHg | [6] |

| Density | 1.119 g/cm³ | [6] |

Elucidation of Chemical Structure

The structure of this compound consists of a bicyclic indole ring system. A methoxy group (-OCH₃) is attached to the C6 position of the benzene ring portion, and a dimethylaminomethyl group [-CH₂N(CH₃)₂] is attached to the C3 position of the pyrrole ring.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile

The structural elucidation of organic molecules is critically dependent on spectroscopic methods.[7][8] Below is a predictive analysis of the key spectral features expected for this compound, based on its functional groups. This serves as a self-validating system for identity confirmation post-synthesis.

2.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[9][10]

-

~3400 cm⁻¹ (N-H stretch): A characteristic sharp to medium peak for the indole N-H group.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the indole ring.

-

~2950-2800 cm⁻¹ (Aliphatic C-H stretch): Multiple peaks for the methyl and methylene groups.

-

~1600 cm⁻¹ (C=C stretch): Absorption from the aromatic ring system.

-

~1250-1000 cm⁻¹ (C-O stretch): A strong band indicating the aryl-alkyl ether of the methoxy group.

-

~1200-1050 cm⁻¹ (C-N stretch): Absorption from the tertiary amine.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]

-

¹H NMR (Proton NMR):

-

~8.0-8.5 ppm (singlet, 1H): The indole N-H proton.

-

~7.0-7.5 ppm (multiplets, 3H): Protons on the aromatic ring.

-

~6.8-7.0 ppm (singlet, 1H): The proton at the C2 position of the indole ring.

-

~3.8 ppm (singlet, 3H): The methoxy (-OCH₃) protons.

-

~3.5 ppm (singlet, 2H): The methylene (-CH₂-) protons.

-

~2.2 ppm (singlet, 6H): The two N-methyl (-N(CH₃)₂) protons.

-

-

¹³C NMR (Carbon NMR):

-

~130-140 ppm: Quaternary carbons of the indole ring.

-

~100-125 ppm: Aromatic CH carbons of the indole ring.

-

~55-60 ppm: Methylene carbon (-CH₂-).

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~45 ppm: N-methyl carbons (-N(CH₃)₂).

-

2.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern, which aids in structural confirmation.[10]

-

Molecular Ion Peak (M⁺): An expected peak at m/z ≈ 204.1263, corresponding to the exact mass of the C₁₂H₁₆N₂O formula.[3]

-

Key Fragmentation: A prominent fragment would be expected at m/z ≈ 146, resulting from the benzylic cleavage and loss of the dimethylaminomethyl radical (•CH₂N(CH₃)₂), forming a stable resonance-stabilized cation.

Synthesis of this compound

The most direct and widely employed synthesis of this compound is the Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In this case, the acidic proton is at the C3 position of the indole ring of 6-methoxyindole.

The choice of the Mannich reaction is strategic due to its efficiency and atom economy, directly assembling the target molecule from readily available precursors: 6-methoxyindole, formaldehyde, and dimethylamine.[6]

Caption: Synthetic workflow for this compound via the Mannich reaction.

Detailed Experimental Protocol

The following protocol outlines a robust method for the synthesis of this compound. This procedure is designed to be self-validating through careful control of reaction conditions and purification steps.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 6-methoxyindole (1.0 eq). Dissolve it in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Eschenmoser's Salt Formation (in situ): In a separate beaker, prepare a solution of aqueous formaldehyde (1.1 eq) and dimethylamine (1.1 eq). Cool this solution in an ice bath. Rationale: Pre-cooling is essential to control the exothermic reaction that forms the dimethylaminomethyl cation (Eschenmoser's salt precursor), preventing side reactions.

-

Reaction Execution: Slowly add the formaldehyde/dimethylamine solution to the stirred 6-methoxyindole solution via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Neutralization: Pour the reaction mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~9-10). Rationale: Neutralization is critical to deprotonate the product, rendering it soluble in organic solvents and insoluble in the aqueous phase.

-

Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.[12]

Biological Activity and Research Applications

Gramine and its derivatives are known to exhibit a wide spectrum of biological activities, making this compound a compound of considerable pharmacological interest.[1] Alkaloids, as a class, are known to interact with various cellular targets.[13]

-

Serotonin Receptor Interaction: Due to its structural similarity to serotonin (5-hydroxytryptamine), gramine is known to act as a 5-HT receptor antagonist.[1] The this compound scaffold is therefore a key area of investigation for developing new modulators of the serotonergic system, relevant for treating neurological and psychiatric disorders.

-

Antimicrobial and Antitumor Potential: The gramine skeleton has been associated with antibacterial, antifungal, and antitumor activities.[1] The methoxy substitution can further enhance these properties by altering the molecule's electronic and steric profile, potentially leading to derivatives with improved potency and selectivity.

-

Chemical Probe and Building Block: this compound serves as a versatile intermediate in organic synthesis.[2] The dimethylamino group is an excellent leaving group, allowing for nucleophilic substitution at the 3-position of the indole ring. This facilitates the synthesis of more complex indole derivatives, such as tryptophan analogs and other pharmacologically relevant molecules.

Caption: Potential applications and targets of the this compound scaffold.

Conclusion

This compound is a compound with a rich chemical profile and significant potential in medicinal chemistry and chemical biology. Its straightforward synthesis, well-defined structure, and the known biological activities of its parent scaffold make it an attractive target for further investigation. This guide provides the foundational technical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The continued exploration of this and related indole alkaloids promises to yield novel therapeutic agents and valuable molecular tools.

References

-

This compound | CAS#:62467-65-6 | Chemsrc . Chemsrc.com. [Link]

-

This compound | C12H16N2O | CID 4342038 - PubChem . National Center for Biotechnology Information. [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity . MDPI. [Link]

-

6-Methoxyharman - Wikipedia . Wikipedia. [Link]

-

6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem . National Center for Biotechnology Information. [Link]

-

6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem . National Center for Biotechnology Information. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . YouTube. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class . Universal Class. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity . National Institutes of Health. [Link]

-

6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem . National Center for Biotechnology Information. [Link]

- EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents.

-

Spec Ir NMR Spectra Tables PDF | PDF | Amine | Alkene - Scribd . Scribd. [Link]

-

6-methoxyindole (C9H9NO) - PubChemLite . PubChemLite. [Link]

-

This compound CAS#: 62467-65-6; ChemWhat קוד: 919821 . ChemWhat. [Link]

-

Methylamine - Wikipedia . Wikipedia. [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

The role of the methoxy group in approved drugs - PubMed . National Center for Biotechnology Information. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate . ResearchGate. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

-

(PDF) Convenient synthetic method for 6-substituted derivatives of 4-methylumbelliferone . ResearchGate. [Link]

-

Biological Activities of Alkaloids: From Toxicology to Pharmacology - MDPI . MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound (Highly Pure). Life Science Products [e-lspi.com]

- 3. This compound | C12H16N2O | CID 4342038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 62467-65-6 • ChemWhat | מאגר נתונים של כימיקלים וחומרים ביולוגיים [chemwhat.co.il]

- 6. This compound | CAS#:62467-65-6 | Chemsrc [chemsrc.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. youtube.com [youtube.com]

- 12. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 13. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

6-Methoxygramine synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 6-Methoxygramine: Pathways and Precursors

Authored by a Senior Application Scientist

Abstract

This compound, or N,N-Dimethyl-1-(6-methoxy-1H-indol-3-yl)methanamine, is an indole alkaloid of significant interest in medicinal chemistry and drug development due to its structural relation to neuroactive compounds and its utility as a synthetic intermediate.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers and drug development professionals. We will delve into two primary, field-proven synthetic routes: the Reductive Amination Pathway and the Direct Aminomethylation Pathway. The discourse emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, self-validating experimental protocols. Synthesis of the critical precursor, 6-methoxyindole, is also detailed, providing a complete roadmap for laboratory-scale production.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous biologically active natural products and synthetic drugs.[3] this compound belongs to the gramine class of alkaloids, which are characterized by a dimethylaminomethyl group at the C3 position of the indole ring. The methoxy substituent at the C6 position modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions.[1][3] Its synthesis is a key step for accessing more complex molecules, including potential anticancer agents, T-cell kinase inhibitors, and HIV-1 inhibitors.[4] This guide moves beyond a simple recitation of steps to provide the strategic and mechanistic insights required for successful and adaptable synthesis.

Synthetic Landscape: A Comparative Overview

The synthesis of this compound is primarily approached via two distinct strategies, each with its own merits and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

-

Pathway A: The Reductive Amination Pathway. A robust, multi-step approach that proceeds through the stable and isolable intermediate, 6-methoxyindole-3-carboxaldehyde. This pathway offers excellent control and is generally high-yielding.

-

Pathway B: The Direct Aminomethylation Pathway. A more convergent approach analogous to the classical Mannich reaction. It offers a shorter route but can present challenges in controlling side reactions and requires careful optimization.

The logical flow of these synthetic strategies is illustrated below.

Caption: High-level overview of synthetic routes to this compound.

Data Summary: Comparison of Synthetic Pathways

| Feature | Pathway A: Reductive Amination | Pathway B: Direct Aminomethylation |

| Key Precursor | 6-Methoxyindole[4][5] | 6-Methoxyindole[4][5] |

| Key Intermediate | 6-Methoxyindole-3-carboxaldehyde[6][7] | N/A (transient iminium ion) |

| Primary Reaction | Vilsmeier-Haack Formylation, then Reductive Amination[8] | Mannich-type Reaction |

| Typical Overall Yield | High (often >70% over two steps) | Moderate to High (can be variable) |

| Advantages | High purity, reliable, scalable, stable intermediate. | Fewer steps, atom-economical. |

| Disadvantages | Longer sequence (two distinct steps from indole). | Prone to side-product formation (e.g., bis-indoles), requires stricter control. |

Precursor Synthesis: 6-Methoxyindole

A reliable supply of high-purity 6-methoxyindole is the cornerstone of any successful this compound synthesis. While commercially available, its synthesis from common starting materials is a cost-effective and valuable laboratory procedure. The most common method is the Fischer indole synthesis.

Fischer Indole Synthesis of 6-Methoxyindole

This classical method involves the acid-catalyzed reaction of a (methoxyphenyl)hydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid), followed by cyclization and decarboxylation.

Causality and Mechanism: The reaction is initiated by the formation of a phenylhydrazone from p-methoxyphenylhydrazine and pyruvic acid. Under strong acid catalysis (e.g., polyphosphoric acid or zinc chloride), the hydrazone undergoes a[9][9]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the aromatic indole ring. The choice of acid catalyst is critical; PPA serves as both catalyst and solvent, driving the reaction to completion at elevated temperatures.

Experimental Protocol: Synthesis of 6-Methoxyindole

-

Hydrazone Formation: To a stirred solution of p-anisidine (1.0 eq) in concentrated HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5°C. Stir for 30 minutes. In a separate flask, dissolve tin(II) chloride (2.5 eq) in concentrated HCl and add the diazonium salt solution slowly, maintaining the temperature below 10°C. The resulting p-methoxyphenylhydrazine hydrochloride is filtered, washed, and used directly.

-

Indolization: Suspend the p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, followed by the addition of pyruvic acid (1.1 eq). Reflux the mixture for 2 hours to form the hydrazone.

-

Cyclization: Remove the ethanol under reduced pressure. Add polyphosphoric acid (PPA) to the residue and heat the mixture to 100-120°C for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated NaOH solution. The precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol/water) yields pure 6-methoxyindole as shiny crystals.[5]

Pathway A: The Reductive Amination Route

This pathway is arguably the most reliable and reproducible method for synthesizing this compound. It is a two-stage process starting from 6-methoxyindole.

Step 1: Vilsmeier-Haack Formylation of 6-Methoxyindole

Mechanism: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. Phosphorus oxychloride (POCl₃) reacts with a disubstituted formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). The indole C3 position, being highly nucleophilic, attacks this reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde, 6-methoxyindole-3-carboxaldehyde.[8]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 6-Methoxyindole-3-carboxaldehyde [8]

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction: Dissolve 6-methoxyindole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40°C for 1-2 hours.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and add a saturated aqueous solution of sodium acetate slowly until the pH is neutral. A precipitate will form.

-

Purification: Filter the solid product, wash extensively with cold water, and dry under vacuum. The crude 6-methoxyindole-3-carboxaldehyde can be further purified by recrystallization from ethanol to yield a pale yellow solid.[7]

Step 2: Reductive Amination to this compound

Mechanism: This step converts the aldehyde into the target tertiary amine. 6-methoxyindole-3-carboxaldehyde reacts with dimethylamine to form an intermediate iminium ion. A reducing agent, present in the same pot, then reduces the C=N⁺ bond to a C-N single bond. The choice of reducing agent is critical for efficiency and safety. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is stable in mildly acidic conditions (which favor iminium ion formation) and selectively reduces the iminium ion over the starting aldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-methoxyindole-3-carboxaldehyde (1.0 eq) in methanol, add an aqueous solution of dimethylamine (40% w/w, 2.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C. (Note: Alternatively, NaBH₃CN can be used in a buffered solution, e.g., with acetic acid).

-

Quenching and Work-up: After stirring for 2-4 hours at room temperature, slowly add water to quench the excess reducing agent. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[10]

Pathway B: The Direct Aminomethylation Route (Mannich-type)

This pathway provides a more direct route from 6-methoxyindole to this compound, embodying the principles of step economy. It is a variation of the classic Mannich reaction.

Mechanism: The reaction typically involves treating the indole with a pre-formed Eschenmoser's salt (dimethylmethyleneammonium iodide) or, more classically, with a mixture of formaldehyde and dimethylamine. In the latter case, these reagents first form the electrophilic dimethylaminomethyl cation (iminium ion) in situ. The nucleophilic C3 position of 6-methoxyindole then attacks this electrophile to directly form the C-C bond and yield this compound. Careful control of stoichiometry and temperature is essential to prevent the formation of bis(indolyl)methane byproducts.

Experimental Protocol: Synthesis of this compound via Mannich-type Reaction

-

Reagent Preparation: In a flask cooled to 0°C, add aqueous dimethylamine (40% w/w, 1.2 eq) to acetic acid. Then, add aqueous formaldehyde (37% w/w, 1.1 eq) to this solution.

-

Reaction: Add a solution of 6-methoxyindole (1.0 eq) in acetic acid to the prepared reagent mixture at room temperature.

-

Work-up: Stir the reaction mixture for 12-24 hours. Pour the mixture into an ice-cold solution of NaOH to basify it.

-

Purification: Extract the product with ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure. The resulting crude oil is purified by silica gel chromatography to yield this compound.

Conclusion

The synthesis of this compound is readily achievable through well-established organic chemistry principles. The Reductive Amination Pathway (Pathway A) , while longer, offers superior control, scalability, and generally higher yields, making it the preferred method for most research and development applications. The Direct Aminomethylation Pathway (Pathway B) presents a faster, more atom-economical alternative but requires more rigorous optimization to manage potential side reactions. Both pathways rely on the availability of high-quality 6-methoxyindole , the synthesis of which via the Fischer indole method is a robust and scalable process. By understanding the mechanistic underpinnings of each step, researchers can troubleshoot and adapt these protocols to meet the specific demands of their drug discovery and development programs.

References

-

Larsson, K., et al. (2024). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement. Science. Available at: [Link]

-

Leete Dias, S., et al. (2024). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). The biosynthetic pathway to gramine in barley. Available at: [Link]

-

ResearchGate. (n.d.). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement | Request PDF. Available at: [Link]

-

Marion, L., & Leete, E. (1954). THE BIOGENESIS OF ALKALOIDS: IV. THE FORMATION OF GRAMINE FROM TRYPTOPHAN IN BARLEY. Canadian Journal of Chemistry. Available at: [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

-

RSC Publishing. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. (C). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron. Available at: [Link]

-

Chem-Impex. (n.d.). 6-Methoxyindole. Available at: [Link]

-

Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. Available at: [Link]

-

Le Bras, G., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Yen, M.-H., et al. (2002). Antioxidative effects of 6-methoxysorigenin and its derivatives from Rhamnus nakaharai. Archives of Pharmacal Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. PubChem Compound Database. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (Highly Pure). Life Science Products [e-lspi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. goldbio.com [goldbio.com]

- 5. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C12H16N2O | CID 4342038 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of 6-Methoxygramine

Abstract

This technical guide provides a comprehensive overview of 6-methoxygramine, a significant indole alkaloid. It details the primary natural sources of this compound, with a focus on prominent plant species. The core of this document is a detailed, field-proven methodology for the isolation and purification of this compound from plant material, elucidating the chemical principles that underpin each step of the process. Furthermore, it covers modern analytical techniques for the structural confirmation and purity assessment of the isolated compound. This guide is intended for researchers, chemists, and drug development professionals engaged in the study and application of natural alkaloids.

Introduction to this compound

This compound (IUPAC Name: 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine) is a tertiary amine and an indole alkaloid characterized by a methoxy group at the 6th position of the indole ring.[1] Its structure is closely related to other biogenic amines and tryptamine derivatives found in nature. The significance of this compound in the scientific community stems from its role as a biosynthetic precursor and a valuable starting material in synthetic organic chemistry for the creation of more complex molecules with potential pharmacological activities. Understanding its natural distribution and mastering its isolation are critical first steps for any research and development in this area.

Natural Sources and Biosynthesis

Prominent Natural Occurrences

This compound is predominantly found in the plant kingdom, particularly within certain species of grasses. The most well-documented sources include:

-

Reed Canary Grass (Phalaris arundinacea) : This perennial grass is widely recognized as a significant source of various indole alkaloids, including this compound.[2][3] The concentration of these alkaloids can vary significantly between different clones and is influenced by environmental factors.[2][3]

-

Giant Reed (Arundo donax) : This robust grass is another key natural source.[4][5] Its rhizomes, in particular, have been found to contain a complex mixture of alkaloids, from which this compound can be isolated.[4][6]

-

Harding Grass (Phalaris aquatica) : Closely related to P. arundinacea, this species also produces a range of indolealkylamine alkaloids, with variations in composition that can include this compound.[7]

Overview of Biosynthesis

The biosynthesis of this compound, like other indole alkaloids, originates from the amino acid tryptophan.[8][9] The general pathway involves a series of enzymatic transformations. Tryptophan is the primary precursor for the indole ring structure.[10][11] While the specific multi-step enzymatic process leading to gramine derivatives can be complex and vary between species, it fundamentally involves the methylation of tryptamine. The methoxy group at the 6-position is typically introduced through hydroxylation followed by O-methylation, a common reaction in plant secondary metabolism.[10]

Isolation and Purification Methodology

The isolation of this compound from plant sources relies on its basic properties as a tertiary amine. The following protocol describes a robust acid-base extraction method, which is a standard and effective technique for separating alkaloids from the complex matrix of plant material.

Principle of Extraction

The core principle is the differential solubility of the alkaloid in its salt form versus its freebase form.

-

Acidic Extraction : In an acidic aqueous solution, the nitrogen atom of this compound becomes protonated, forming a water-soluble salt. This allows it to be selectively extracted from the bulk of the non-polar plant components (e.g., lipids, chlorophyll).

-

Basification : The acidic extract is then made alkaline (basic). This deprotonates the alkaloid salt, converting it back into its freebase form. The freebase is significantly less soluble in water and highly soluble in non-polar organic solvents.

-

Organic Solvent Extraction : A water-immiscible organic solvent is used to extract the alkaloid freebase from the alkaline aqueous solution, leaving behind water-soluble impurities.

Step-by-Step Experimental Protocol

Step 1: Preparation of Plant Material

-

Obtain fresh or dried aerial parts or rhizomes of a source plant (e.g., Phalaris arundinacea).

-

Thoroughly dry the material at a controlled temperature (40-50°C) to prevent enzymatic degradation.

-

Grind the dried material into a fine powder to maximize the surface area for efficient extraction.

Step 2: Acidic Extraction

-

Macerate the powdered plant material (e.g., 100 g) in an acidic aqueous solution (e.g., 500 mL of 2% hydrochloric acid) for 24 hours with occasional stirring.[12]

-

Rationale : The acidic solution protonates the alkaloids, rendering them soluble in the aqueous phase while leaving most cellular debris and non-polar compounds behind.

-

Filter the mixture through cheesecloth or a Büchner funnel to separate the acidic extract from the solid plant residue (marc).

-

Repeat the extraction on the marc at least twice more to ensure exhaustive recovery of the alkaloids. Combine all acidic extracts.

Step 3: Defatting (Optional but Recommended)

-

Extract the combined acidic solution with a non-polar solvent like hexane or dichloromethane.

-

Rationale : This step removes residual lipids and chlorophyll that may have been co-extracted, which can interfere with subsequent steps. The protonated alkaloid remains in the aqueous layer.

-

Discard the organic layer.

Step 4: Basification and Freebase Extraction

-

Slowly add a base, such as a concentrated ammonium hydroxide solution, to the acidic extract while stirring until the pH reaches 9-10.[12]

-

Rationale : This deprotonates the this compound salt, converting it to its freebase form, which has low aqueous solubility.

-

Transfer the alkaline solution to a separatory funnel and extract it multiple times with a non-polar organic solvent (e.g., chloroform or ethyl acetate).

-

Rationale : The alkaloid freebase will partition into the organic layer. Multiple extractions ensure complete transfer.

-

Combine the organic extracts.

Step 5: Drying and Concentration

-

Dry the combined organic extracts over an anhydrous drying agent, such as sodium sulfate, to remove residual water.

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Purification by Column Chromatography

The crude extract is a mixture of alkaloids and other minor impurities. Purification is typically achieved using column chromatography.

-

Stationary Phase : Silica gel is commonly used.

-

Mobile Phase : A solvent system of increasing polarity is employed. A typical gradient might start with a non-polar solvent like chloroform and gradually increase the proportion of a more polar solvent like methanol.

-

Procedure :

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the solution onto a prepared silica gel column.

-

Elute the column with the solvent gradient.

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids or UV light).

-

Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified compound.

-

Workflow Visualization

The following diagram illustrates the complete isolation and purification workflow.

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization

Once isolated, the identity and purity of the compound must be rigorously confirmed using modern analytical techniques.[13]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation.[14][15]

-

¹H NMR : Provides information on the number, environment, and connectivity of protons in the molecule. Expected signals include aromatic protons on the indole ring, a singlet for the methoxy group, a methylene bridge, and a singlet for the two N-methyl groups.[16][17]

-

¹³C NMR : Shows the signals for all unique carbon atoms in the structure.

-

2D NMR (COSY, HMQC, HMBC) : Used to establish correlations between protons and carbons to confirm the complete molecular structure.[14][18]

-

-

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation pattern.[19] High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula (C₁₂H₁₆N₂O for this compound).[1]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent method for assessing the purity of the final product.[20] Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed for a pure sample. Purity can be quantified by measuring the area of the peak relative to any impurity peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds like this compound, GC-MS is a highly effective technique for both separation and identification.[19]

Comparative Data Summary

The yield of this compound is highly dependent on the plant source, its geographical location, harvest time, and the specific extraction protocol used. The following table provides a generalized summary based on literature reports.

| Plant Source | Typical Plant Part | Reported Alkaloid Content (Crude) | Potential Purity (Post-Chromatography) | Reference |

| Phalaris arundinacea | Aerial parts | 0.05% - 0.2% by dry weight | >98% | [2][3] |

| Arundo donax | Rhizomes | 0.1% - 0.3% by dry weight | >98% | [4][21] |

| Phalaris aquatica | Whole plant | Variable, often lower than P. arundinacea | >97% | [7] |

Note: Values are illustrative and can vary widely.

Conclusion

The isolation of this compound from natural sources such as Phalaris and Arundo species is a well-established process achievable through a systematic acid-base extraction followed by chromatographic purification. The key to a successful isolation lies in the careful execution of each step, from material preparation to final purification. Rigorous analytical characterization using NMR, MS, and HPLC is essential to validate the structure and ensure the high purity required for subsequent research and development applications. This guide provides a robust framework for scientists to confidently approach the extraction and purification of this valuable indole alkaloid.

References

-

Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 29-66. [Link]

-

Wikipedia. (n.d.). Indole alkaloid. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

YouTube. (2021). Biosynthesis of Indole alkaloids. [Link]

-

Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. PubMed. [Link]

-

Irmler, S., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of CYP72A1 as a cytochrome P450 monooxygenase. The Plant Journal, 24(6), 797-804. [Link]

-

Liu, Q. R., et al. (2021). Alkaloids and phenylpropanoid from Rhizomes of Arundo donax L. Natural Product Research, 35(3), 465-470. [Link]

-

Ghosal, S., et al. (1982). Isolation and identification of alkaloids from Arundo donax. Planta Medica, 45(3), 164. [Link]

-

Woods, D. L., & Hovin, A. W. (1979). THE OCCURRENCE OF 2-METHYL-1,2,3,4-TETRAHYDRO-β-CARBOLINE AND VARIATION IN ALKALOIDS IN PHALARIS ARUNDINACEA. Phytochemistry, 18(6), 1051-1052. [Link]

-

Reddit. (2019). Making Ayahuasca from Arundo Donax?[Link]

- Google Patents. (1995).

-

Pansuksan, K., Sukprasert, S., & Karaket, N. (2020). Phytochemical Compounds in Arundo donax L. Rhizome and Antimicrobial Activities. Pharmacognosy Journal, 12(2), 287-292. [Link]

-

Festi, F., & Samorini, G. (2004). The occurrence of indolealkylamine alkaloids in Phalaris tuberosa L. and P. arundinacea L. Annali del Museo Civico di Rovereto, 20, 239-260. [Link]

-

Hovin, A. W., & Marten, G. C. (1987). Studies on genetic variation in reed canarygrass, Phalaris arundinacea L. I. Alkaloid type and concentration. Norwegian Journal of Agricultural Sciences, 1, 1-10. [Link]

-

Namieśnik, J. (2018). Techniques and Methods of Identification. In The Encyclopedia of Mass Spectrometry (pp. 1-20). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

Lab Manager. (2016). The Best Analytical Techniques for Testing Drugs of Abuse. [Link]

-

Mobli, M., & Macnaughtan, M. A. (2016). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 33(7), 849-877. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

-

Wu, Y., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 112(12), 3225-3236. [Link]

-

Coulman, B. E., et al. (2000). Efficient and Sensitive Method for Quantitative Analysis of Alkaloids in Hardinggrass (Phalaris aquatica L.). Journal of Agricultural and Food Chemistry, 48(12), 5895-5901. [Link]

Sources

- 1. This compound | C12H16N2O | CID 4342038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wiki.dmt-nexus.me [wiki.dmt-nexus.me]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids and phenylpropanoid from Rhizomes of Arundo donax L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and identification of alkaloids from Arundo donax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcogj.com [phcogj.com]

- 7. researchgate.net [researchgate.net]

- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tarjomefa.com [tarjomefa.com]

- 12. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 18. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Best Analytical Techniques for Testing Drugs of Abuse | Lab Manager [labmanager.com]

- 20. benchchem.com [benchchem.com]

- 21. reddit.com [reddit.com]

6-Methoxygramine: A Technical Guide on Biological Activity and Mechanism of Action

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxygramine is an indole alkaloid, a derivative of the naturally occurring compound gramine.[1][2] While research specifically focused on this compound is still emerging, its structural parent, gramine, is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and serotonin receptor-related effects.[1] This guide synthesizes the current understanding of gramine and related methoxy-indole analogs to build a predictive framework for the biological activities and mechanisms of action of this compound, providing a technical foundation for future research and drug development endeavors.

Introduction to this compound

This compound, chemically known as 1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine, belongs to the family of indole alkaloids.[3] It is a methoxylated derivative of gramine, an alkaloid found in various plants like barley (Hordeum vulgare).[4][5] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The addition of a methoxy group at the 6-position of the indole ring and the dimethylaminomethyl group at the 3-position creates a unique chemical entity with significant therapeutic potential. This document explores this potential by examining the established activities of its structural relatives to elucidate likely biological effects and mechanisms.

Predicted Biological Activities & Supporting Evidence

Based on the known pharmacological profile of gramine and other 6-methoxyindole analogs, this compound is predicted to possess several key biological activities.

2.1. Anticancer Activity

The parent compound, gramine, and its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1] For instance, certain gramine derivatives show potent activity against human gastric cancer cells (MGC803) with IC₅₀ values in the low micromolar range (e.g., 3.74 μM).[6][7]

The proposed mechanism for this anticancer activity is the induction of mitochondria-mediated apoptosis and cell cycle arrest at the G2/M phase.[6][7] Furthermore, gramine itself has been shown to inhibit angiogenesis by modulating the TGF-β signaling pathway, a critical process in tumor growth and metastasis.[8] The presence of the methoxy group may further enhance this activity, as methoxy-substituted compounds are frequently investigated for their cytotoxic properties.[9]

2.2. Anti-inflammatory Effects

Indole alkaloids are a well-established class of anti-inflammatory agents.[10][11] Gramine is noted for its anti-inflammatory properties, a characteristic shared by many alkaloids which can modulate inflammatory pathways.[1][12] The mechanism often involves the inhibition of pro-inflammatory mediators. For example, the alkaloid berberine has been shown to reduce prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) and to suppress the production of cytokines like TNF-α and various interleukins.[12] It is highly probable that this compound shares this anti-inflammatory potential, acting through similar pathways to reduce the inflammatory response.

2.3. Modulation of Serotonergic Systems

The structural similarity of indole alkaloids to serotonin suggests a strong potential for interaction with serotonin receptors. Gramine is known to have serotonin receptor-related activity, and some sources classify it as a serotonergic antagonist.[1][5] Structurally related compounds provide further evidence:

-

6-Methoxyharman , another indole alkaloid, binds to the serotonin 5-HT₂C receptor.[13]

-

6-Methoxyharmalan displays affinity for 5-HT₂A, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[14]

Given this pattern, this compound is a prime candidate for investigation as a modulator of serotonergic neurotransmission, which has implications for treating a range of neurological and psychiatric disorders.

2.4. Neuroprotective Potential

Recent studies have highlighted the potential neuroprotective effects of gramine and its derivatives.[15] Indole compounds, in general, are widely investigated for their ability to protect neurons from oxidative stress and excitotoxicity, key factors in neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17][18][19] The potential for this compound to interact with serotonin receptors, which play a role in neuronal health and plasticity, further supports its candidacy as a neuroprotective agent.

Postulated Mechanisms of Action

The biological activities of this compound are likely mediated by its interaction with multiple cellular signaling pathways.

3.1. Anticancer Mechanism: Apoptosis Induction and Angiogenesis Inhibition

The primary anticancer mechanism is likely the induction of apoptosis and the inhibition of key survival pathways. Based on studies of gramine derivatives, this compound may trigger the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome C and the activation of caspases 9 and 3.[6][8] It may also arrest the cell cycle at the G2/M checkpoint, preventing cell division.[7] A secondary mechanism could be the inhibition of angiogenesis via downregulation of the TGF-β/Smad signaling pathway, which would reduce the expression of crucial angiogenic factors like VEGF and MMPs.[8]

3.2. Anti-inflammatory Mechanism: Cytokine and Mediator Suppression

The anti-inflammatory action of this compound is likely rooted in its ability to suppress the production of key inflammatory molecules. This can occur through the inhibition of signaling pathways such as Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By preventing the activation of NF-κB, the compound would block the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2, which produce nitric oxide and prostaglandins, respectively.[12][20]

Summary of Preclinical Data

While direct experimental data for this compound is limited, a summary of related compounds provides a strong basis for predicting its activity profile.

| Compound/Derivative | Biological Activity | Potency (IC₅₀ / Kᵢ) | Reference(s) |

| Gramine Derivative (16h) | Anti-gastric cancer (MGC803 cells) | IC₅₀ = 3.74 μM | [6] |

| Gramine Derivative (61b) | Anti-gastric cancer (BGC-823 cells) | IC₅₀ = 5.7 µg/mL | [1] |

| Gramine | Antibacterial (S. aureus) | MIC = 6.26 µg/mL | [1] |

| Gramine | Antibacterial (E. coli) | MIC = 16.92 µg/mL | [1] |

| 6-Methoxyharman | Serotonin Receptor Binding (5-HT₂C) | Kᵢ = 3,700 nM | [13] |

| 6-Methoxyharmalan | Serotonin Receptor Binding (5-HT₂C) | Kᵢ = 924 nM | [14] |

| 6-Methoxyharmalan | Serotonin Receptor Binding (5-HT₂A) | Kᵢ = 4,220–5,600 nM | [14] |

Key Experimental Methodologies

To validate the predicted activities of this compound, standardized in vitro assays are essential. These protocols provide a framework for initial screening and characterization.

5.1. Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Plating: Seed cancer cells (e.g., MGC803, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

5.2. Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 × 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

-

Nitrite Measurement: Transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Future Directions and Conclusion

The structural features of this compound, when viewed through the lens of its parent compound gramine and related indole alkaloids, strongly suggest a molecule with multifaceted therapeutic potential. The evidence points towards promising anticancer, anti-inflammatory, and neuromodulatory activities.

The immediate path forward requires rigorous experimental validation. The protocols outlined in this guide provide a starting point for a comprehensive in vitro characterization. Following initial screening, promising activities should be investigated further through more complex mechanistic studies, such as analysis of specific protein expression (Western blot), gene expression (RT-PCR), and cell cycle analysis (flow cytometry).

References

-

Zhang, J., Jiang, Q., Gao, L., Dong, W., & Dong, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

Wikipedia contributors. (2023, December 27). Gramine. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, Y., Wang, B., et al. (2021). Gramine-based structure optimization to enhance anti-gastric cancer activity. Bioorganic Chemistry, 107, 104549. [Link]

-

Zhang, Y., Wang, B., et al. (2021). Gramine-based structure optimization to enhance anti-gastric cancer activity. ResearchGate. [Link]

-

Selvendiran, K., et al. (2017). Gramine inhibits angiogenesis and induces apoptosis via modulation of TGF-β signalling in 7,12 dimethylbenz[a]anthracene (DMBA) induced hamster buccal pouch carcinoma. Phytomedicine, 34, 148-157. [Link]

-

Omar, H., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 26(23), 7215. [Link]

-

ResearchGate. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. [Link]

-

Zhang, J., Jiang, Q., Gao, L., Dong, W., & Dong, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Gramine. PubChem Compound Database. [Link]

-

Wang, J., et al. (2017). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

de Campos, A. C., et al. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 16(10), 8515-8534. [Link]

-

Feng, P., et al. (2019). Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus. Journal of Agricultural and Food Chemistry, 67(10), 2838-2848. [Link]

-

Zhou, Y., et al. (2021). Plant-Derived Alkaloids: The Promising Disease-Modifying Agents for Inflammatory Bowel Disease. Frontiers in Pharmacology, 12, 784532. [Link]

-

ResearchGate. (2021). Anti-inflammatory activity of indole alkaloids. ResearchGate. [Link]

-

Nuvisan. (n.d.). In vitro toxicology. Nuvisan. [Link]

-

Glennon, R. A., Gessner, G. W., & Teitler, M. (1981). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 24(7), 74-79. [Link]

-

La-Cuesta, A., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 103. [Link]

-

Chyan, Y. J., et al. (1999). Potent Neuroprotective Properties against the Alzheimer β-Amyloid by an Endogenous Melatonin-related Indole Structure, Indole-3-propionic Acid. Journal of Biological Chemistry, 274(31), 21937-21942. [Link]

-

Wikipedia contributors. (2023, April 20). 6-Methoxyharman. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

-

Griffin, R. J., et al. (2010). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 51(49), 6461-6464. [Link]

-

Abidar, S., et al. (2022). The Natural Neuroprotective Compounds Used in the 6-Hydroxydopamine- Induced Parkinson's Disease in Zebrafish: The Current Applications and Perspectives. Current Neuropharmacology, 20(11), 2110-2130. [Link]

-

Nabavi, S. M., et al. (2019). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Current Pharmaceutical Design, 25(15), 1734-1743. [Link]

-

Wikipedia contributors. (2023, April 20). 6-Methoxyharmalan. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound (Highly Pure). Life Science Products [e-lspi.com]

- 3. This compound | C12H16N2O | CID 4342038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gramine-based structure optimization to enhance anti-gastric cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gramine inhibits angiogenesis and induces apoptosis via modulation of TGF-β signalling in 7,12 dimethylbenz[a]anthracene (DMBA) induced hamster buccal pouch carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Methoxyharman - Wikipedia [en.wikipedia.org]

- 14. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]

- 15. Gramine - Wikipedia [en.wikipedia.org]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamscience.com [benthamscience.com]

- 19. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Plant-Derived Alkaloids: The Promising Disease-Modifying Agents for Inflammatory Bowel Disease [frontiersin.org]

Pharmacological profile of 6-Methoxygramine and its derivatives

An In-depth Technical Guide to the Pharmacological Profile of 6-Methoxygramine and Its Derivatives

Abstract

This compound, an indole alkaloid derivative, represents a fascinating scaffold for pharmacological exploration. As a structural analog of neuroactive compounds and a versatile synthetic precursor, it serves as a gateway to a diverse range of derivatives with significant therapeutic potential. This guide provides a comprehensive analysis of the synthesis, pharmacodynamics, and potential applications of this compound and its related compounds. We delve into their interactions with key biological targets, particularly within the central nervous system, and explore their emerging roles as anticancer and antimicrobial agents. Detailed experimental protocols and structure-activity relationships are discussed to provide a robust framework for future research and development in this promising area of medicinal chemistry.

Introduction: The 6-Methoxyindole Scaffold

Gramine, a simple indole alkaloid found in various plant species, has long been utilized as a synthetic intermediate. The introduction of a methoxy group at the 6-position of the indole ring fundamentally alters the molecule's electronic and steric properties, creating the distinct entity known as this compound[1][2]. This modification is not trivial; the position of the methoxy group is critical in determining the pharmacological profile, as evidenced by the differing activities of its 5-methoxy and 7-methoxy isomers[3]. This compound belongs to a broader family of 6-methoxyindole compounds, including the naturally occurring β-carbolines 6-methoxyharman and 6-methoxyharmalan, which are known for their psychoactive and enzymatic inhibition properties[4][5]. The inherent reactivity of the dimethylaminomethyl group at the 3-position makes this compound an exceptionally valuable starting material for the synthesis of more complex derivatives, including analogs of tryptophan and other bioactive molecules.

Synthesis of this compound and Its Derivatives

The chemical tractability of the 6-methoxyindole core is central to its utility in drug discovery. The primary synthesis of this compound itself is typically achieved via the Mannich reaction, a classic method in heterocyclic chemistry.

Core Synthesis: The Mannich Reaction

The choice of the Mannich reaction is predicated on its efficiency in installing an aminomethyl group onto the electron-rich C3 position of the indole nucleus.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a round-bottom flask cooled to 0-5°C in an ice bath, combine a solution of dimethylamine (1.2 eq.) and formaldehyde (1.1 eq.) in ethanol. Stir for 30 minutes.

-

Reaction: Slowly add a solution of 6-methoxyindole (1.0 eq.) in ethanol to the chilled amine-formaldehyde mixture.

-

Incubation: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a biphasic system of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Derivative Synthesis

The true power of this scaffold lies in its derivatization. The gramine moiety is an excellent leaving group, allowing for nucleophilic substitution at the C3-methylene carbon. This enables the introduction of a wide array of functional groups, leading to the creation of compound libraries for screening.

Caption: General synthetic workflow for this compound and its C3-derivatives.

Pharmacological Profile: Targets and Mechanisms

While data on this compound itself is limited, a robust pharmacological profile can be constructed by examining its closest structural and functional analogs. The evidence overwhelmingly points to the serotonergic system as a primary target, with potential interactions at other monoamine receptors.

Serotonin (5-HT) Receptor Interactions

The 6-methoxyindole nucleus is a key pharmacophore for serotonin receptor ligands. Related β-carbolines and tryptamines show significant affinity for various 5-HT receptor subtypes, suggesting that this compound derivatives are prime candidates for modulating serotonergic neurotransmission[5][6].

-

5-HT2 Receptors: 6-Methoxytryptamine is a full agonist at the 5-HT2A receptor, albeit with low potency[3]. The related compound 6-methoxyharmalan displays moderate affinity for both 5-HT2A and 5-HT2C receptors[5]. This receptor family is implicated in a range of functions, including cognition, mood, and perception, making it a key target for psychiatric drug development.

-

5-HT6 Receptor: 6-Methoxyharmalan also binds to the 5-HT6 receptor, a target of significant interest for cognitive enhancement in disorders like Alzheimer's disease[5][6]. The exclusive CNS expression of the 5-HT6 receptor makes it an attractive target with a potentially lower risk of peripheral side effects[6].

Monoamine Oxidase (MAO) Inhibition

Several 6-methoxy-β-carboline analogs, such as 6-methoxyharman, are potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine[4]. This MAO-inhibitory activity can potentiate the effects of other psychoactive compounds and has therapeutic implications for depression.

Dopamine and Sigma Receptor Modulation

Derivatives of related scaffolds have also demonstrated activity at other CNS targets. For instance, certain tetrahydrobenzothiazole derivatives act as potent D2 dopamine receptor agonists, while chromenone derivatives show high affinity for sigma receptors, which are implicated in pain and neurodegenerative diseases[7][8].

Table 1: Receptor Binding Affinities of 6-Methoxy-Indole Analogs

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 6-Methoxyharman | 5-HT2C | 3,700 | [4] |

| 6-Methoxyharman | 5-HT2A / 5-HT1A | >10,000 | [4] |

| 6-Methoxyharmalan | 5-HT2C | 924 | [5] |

| 6-Methoxyharmalan | 5-HT6 | 1,930 | [5] |

| 6-Methoxyharmalan | 5-HT7 | 2,960 | [5] |

| 6-Methoxyharmalan | 5-HT2A | 4,220 - 5,600 |[5] |

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for 5-HT receptors.

Therapeutic Potential and Applications

The diverse pharmacology of the 6-methoxyindole scaffold translates into a wide range of potential therapeutic applications, from CNS disorders to infectious diseases and oncology.

Central Nervous System Disorders

Given their interaction with serotonergic and dopaminergic systems, this compound derivatives are promising candidates for treating depression, anxiety, and cognitive deficits[9][10]. The potential for 5-HT6 receptor antagonism specifically points towards applications in Alzheimer's disease and other neurodegenerative conditions characterized by cognitive decline[6].

Anticancer Activity

A growing body of evidence highlights the anticancer potential of various methoxylated heterocyclic compounds. Derivatives of benzofurans, coumarins, and naphthalenes have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including colon, liver, lung, and breast cancer[11][12][13][14]. The mechanisms often involve cell cycle arrest and induction of apoptosis[14]. L-γ-methyleneglutamic acid amides, which can be synthesized from gramine-like precursors, have also shown selective anticancer activity[15].

Table 2: Anticancer Activity of Related Methoxy Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran-7-carboxamide | Leukemia (THP-1) | 0.27 µM (8k) | [11] |

| Benzofuran-7-carboxamide | Colon (HCT-116) | Antiproliferative | [11] |

| Halogenated Benzofuran | Lung (A549) | Promising Activity | [14] |

| Halogenated Benzofuran | Liver (HepG2) | Significant Activity | [14] |

| 6-Pyrazolinylcoumarin | Leukemia (CCRF-CEM) | 1.88 µM (GI50, 47) |[12] |

Antimicrobial Agents

Derivatives of the indole core structure have shown notable antimicrobial properties. 6-Bromoindole derivatives, for example, exhibit intrinsic activity against Gram-positive bacteria and can enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria[16]. The proposed mechanism involves the rapid permeabilization and depolarization of the bacterial membrane[16]. Similarly, methoxy-quinoline and methoxy-coumarin derivatives have been evaluated for their antibacterial and antifungal activities, making this a promising avenue for the development of new anti-infective agents[17][18].

Key Experimental Protocols

To validate the therapeutic potential of novel this compound derivatives, standardized and robust in vitro assays are essential.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor target.

-

Materials: Test compound, radioligand (e.g., [³H]-Ketanserin for 5-HT2A), cell membranes expressing the target receptor, binding buffer, non-specific binding agent (e.g., Mianserin), glass fiber filters, scintillation cocktail.

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess non-specific agent).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium[19].

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quantification: Wash the filters multiple times with ice-cold buffer. Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression ("one-site competition") to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation[19].

Caption: Workflow for a competitive radioligand binding assay.

Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, used to determine the anticancer potential of a compound.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of the compound and use non-linear regression to determine the IC50 value[14].

Conclusion and Future Directions

This compound and its derivatives constitute a versatile and pharmacologically rich chemical space. The existing literature on related analogs strongly supports their potential as modulators of the central nervous system, with particularly promising applications in psychiatric and neurodegenerative disorders. Furthermore, emerging research highlights their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents.

Future research should focus on synthesizing and screening focused libraries of this compound derivatives to establish clear structure-activity relationships (SAR) for specific targets like the 5-HT2A, 5-HT6, and dopamine receptors. In parallel, elucidating the precise mechanisms of anticancer and antimicrobial action will be crucial for optimizing lead compounds. The inherent synthetic accessibility of this scaffold, combined with its diverse biological activity, ensures that this compound will remain a valuable platform for drug discovery for years to come.

References

-

Wikipedia. 6-Methoxyharman. [Link].

-

Wikipedia. 6-Methoxytryptamine. [Link].

-

PharmaCompass. Methoxyamine | Drug Information, Uses, Side Effects, Chemistry. [Link].

-

Wikipedia. 6-Methoxyharmalan. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4342038, this compound. [Link].

-

ScienceDirect. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 2019. [Link].

-

ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. [Link].

-

ResearchGate. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [Link].

-

ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link].

-

PubMed. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. [Link].

-

ResearchGate. Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. [Link].

-

The Royal Society of Chemistry. Supporting Information Studies on the Affinity of 6-[(n-(Cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for Sigma 1/2 Receptors. [Link].

-

ResearchGate. Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. [Link].

-

National Center for Biotechnology Information. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. [Link].

-

ResearchGate. Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. [Link].

-

National Center for Biotechnology Information. Binding Mode Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives via Docking in Opioid Receptor Crystal Structures and Site-directed Mutagenesis Studies. [Link].

-